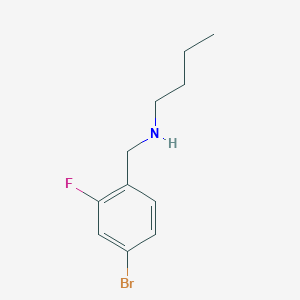![molecular formula C23H34O5 B13724675 (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Latanoprost (free acid) is a biologically active form of the prodrug latanoprost, which is a prostaglandin F2α analog. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. Latanoprost (free acid) works by increasing the outflow of aqueous humor from the eye, thus lowering intraocular pressure .
準備方法
Synthetic Routes and Reaction Conditions
Latanoprost (free acid) is synthesized from its prodrug, latanoprost, through hydrolysis. The synthesis involves the esterification of a prostaglandin intermediate followed by hydrolysis to yield the free acid form. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of latanoprost (free acid) involves large-scale hydrolysis of latanoprost. The process is optimized for high yield and purity, often using high-performance liquid chromatography (HPLC) for purification and quantification .
化学反応の分析
Types of Reactions
Latanoprost (free acid) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various metabolites and derivatives of latanoprost (free acid), which can have different biological activities and properties .
科学的研究の応用
Latanoprost (free acid) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying prostaglandin analogs and their reactions.
Biology: It is used in research on cellular signaling pathways and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in glaucoma and ocular hypertension.
Industry: It is used in the development of new drug delivery systems and formulations
作用機序
Latanoprost (free acid) exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, increasing the outflow of aqueous humor and thereby reducing intraocular pressure. The molecular targets involved include matrix metalloproteinases and other enzymes that regulate extracellular matrix turnover .
類似化合物との比較
Similar Compounds
Similar compounds to latanoprost (free acid) include:
Bimatoprost: Another prostaglandin analog used for glaucoma treatment.
Travoprost: A prostaglandin analog with similar therapeutic effects.
Tafluprost: A prostaglandin analog with a different side effect profile .
Uniqueness
Latanoprost (free acid) is unique in its high efficacy and safety profile. It has a well-established mechanism of action and is widely used in clinical practice. Compared to other prostaglandin analogs, it has fewer systemic side effects and is well-tolerated by patients .
特性
分子式 |
C23H34O5 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19-,20-,21+,22-/m1/s1 |
InChIキー |
HNPFPERDNWXAGS-PEWPPZROSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O |
正規SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


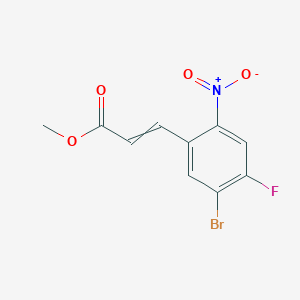
![[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid](/img/structure/B13724596.png)
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
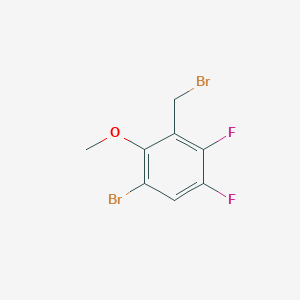
![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
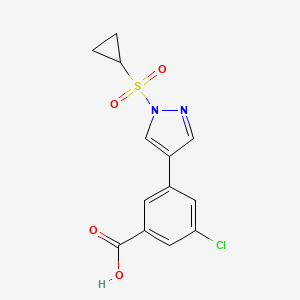
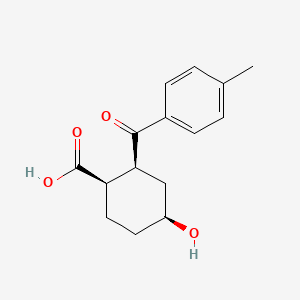
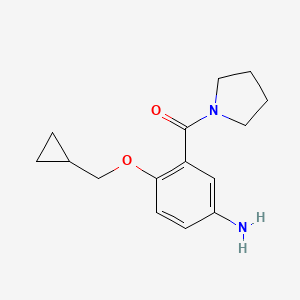
![4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)
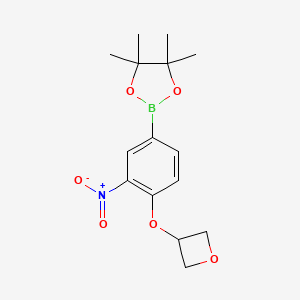
![3-[(2-Methoxybenzenesulfonyl)methyl]piperidine](/img/structure/B13724644.png)
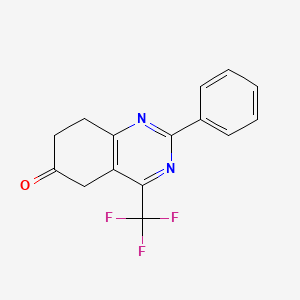
![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)
